2-(2-Ureidophenyl)acetic acid
Description
2-(2-Ureidophenyl)acetic acid is a phenylacetic acid derivative featuring a urea functional group (-NHCONH₂) attached to the phenyl ring at the ortho position relative to the acetic acid moiety. This compound combines the carboxylic acid's reactivity with the urea group's hydrogen-bonding capacity, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[2-(carbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7-4-2-1-3-6(7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
InChI Key |
LWJLOHZFRVEQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC(=O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Ureido Group Reactivity
The urea functionality (-NHCONH₂) participates in nucleophilic addition and substitution reactions:
a. Nucleophilic Addition with Isocyanates
-
Reacts with phenyl isocyanate in deep eutectic solvents (e.g., [ChCl][ZnCl₂]₂) to form unsymmetrical urea derivatives .
-
Yields exceed 85% under mild heating (60–80°C) without catalysts .
b. Cyclocondensation
-
Forms heterocyclic compounds (e.g., thiazolidines) via reaction with aldehydes or ketones in aqueous ethanol .
-
Example: Condensation with benzaldehyde yields 2-arylthiazolidine derivatives .
c. Acid/Base-Mediated Rearrangements
-
Hydrochloric acid activates the urea group for electrophilic substitution, enabling selective reactions with amines .
-
In mixed solvent systems (water/ACN), substrate selectivity occurs, favoring aromatic amines over aliphatic ones .
Acetic Acid Backbone Reactions
The carboxylic acid group undergoes typical transformations:
a. Esterification
-
Reacts with alcohols (e.g., ethanol) under DCC/DMAP catalysis to form esters .
-
Example: Ethyl 2-(2-ureidophenyl)acetate synthesis achieves >90% purity after extraction .
b. Amidation
c. Decarboxylation
-
Heated in morpholine/sulfur systems under reflux to yield arylacetonitrile derivatives .
-
Requires prolonged reaction times (18–24 hours) and acidic workup .
Aromatic Ring Modifications
The phenyl group undergoes electrophilic substitution:
a. Halogenation
-
Chlorination occurs via Ullmann coupling with para-chlorophenol in the presence of Cu powder/NaOH .
-
Yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone as a key intermediate .
b. Friedel-Crafts Acylation
Catalytic Systems and Reaction Optimization
Key catalysts and solvents influencing reactivity:
-
Solvent Effects : Polar aprotic solvents (e.g., DIPEAc) accelerate urea-forming reactions, while aqueous systems favor selectivity .
-
Temperature : Room-temperature reactions minimize side products in multicomponent syntheses .
Substrate Selectivity and Limitations
-
Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates for electrophilic substitutions .
-
Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, requiring harsher conditions .
-
Acid Sensitivity : Prolonged exposure to concentrated HCl degrades the urea moiety, necessitating controlled reaction times .
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Crystal Packing :
- Ureido derivatives form extended hydrogen-bond networks due to the urea group, enhancing crystallinity.
- Brominated analogs (e.g., ) exhibit centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), with dihedral angles between substituents and the phenyl ring ranging from 78° to near-planar (1.2° for methoxy groups).
- Solubility :
Key Research Findings
- Electronic Effects : Substituents like bromo, methoxy, and trifluoromethyl significantly alter electronic environments, influencing reactivity and intermolecular interactions .
- Hydrogen Bonding : Ureido and carboxylic acid groups create robust supramolecular architectures, critical for crystallinity and biological targeting .
- Toxicity Profile: Persistent DNA replication in hepatocytes (observed in ) underscores the need for substituent-specific carcinogenicity studies in ureido analogs.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(2-Ureidophenyl)acetic acid with high purity?
- Methodology :
- Stepwise Functionalization : Start with a phenylacetic acid precursor. Introduce the ureido group via coupling reactions (e.g., carbodiimide-mediated amidation). Optimize reaction conditions (pH, temperature, solvent polarity) to minimize hydrolysis of the urea moiety.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate by-products. Confirm purity via HPLC (C18 column, UV detection at 220–260 nm) and elemental analysis .
- By-product Mitigation : Monitor reaction progress using TLC or LC-MS to identify intermediates. Adjust stoichiometry of reagents (e.g., urea derivatives) to avoid excess unreacted starting materials .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Structural Confirmation :
- NMR Spectroscopy : Use - and -NMR to verify the phenylacetic acid backbone and ureido substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and urea NH protons (δ 5.5–6.5 ppm, broad) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water). Refine the structure using SHELXL to resolve bond lengths and angles, particularly the planar urea group and its hydrogen-bonding interactions .
- FT-IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm) and N–H bending (~1500–1550 cm) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents to the phenyl ring be addressed?
- Strategies :
- Directing Groups : Utilize meta-directing groups (e.g., –COOH in phenylacetic acid) to guide electrophilic substitution. For bromination, acetic acid as a solvent enhances regioselectivity for the ortho position relative to the carboxylic acid group .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electron density distribution and identify reactive sites. Compare with experimental results to refine synthetic pathways .
- Protection/Deprotection : Temporarily protect the urea group (e.g., with Boc) during harsh reactions to prevent undesired side reactions .
Q. How should researchers resolve contradictions in crystallographic data during refinement?
- Data Handling :
- Outlier Rejection : Use statistical filters (e.g., FCF_filter) to exclude reflections with . Apply absorption corrections (SADABS) to mitigate intensity errors .
- Hydrogen Bonding Analysis : Identify dimer motifs (common in carboxylic acids) using SHELXL. Validate H-atom positions via riding models and .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to detect missed symmetry or disordered atoms .
Q. What experimental optimizations reduce by-products in urea-functionalized acetic acid syntheses?
- Optimization Approaches :
- Catalyst Screening : Test TEMPO/NaBr systems for oxidation steps to enhance yield and reduce side products (e.g., over-oxidation to nitro groups) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve urea coupling efficiency, while protic solvents (e.g., ethanol) favor crystallization.
- Temperature Control : Lower reaction temperatures (0–5°C) minimize thermal decomposition of intermediates .
Methodological Best Practices
Q. What are best practices for analyzing hydrogen-bonding networks in urea derivatives?
- Protocol :
- Crystallographic Refinement : Use SHELXL to model O–H···O and N–H···O interactions. Calculate hydrogen-bond geometry (distance: 2.6–3.0 Å; angle: 150–180°) .
- Thermal Ellipsoids : Visualize displacement parameters to assess dynamic disorder in hydrogen-bonded dimers (e.g., urea NH groups may exhibit higher mobility) .
- Comparative Studies : Benchmark against similar structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) to identify conserved motifs .
Q. How should discrepancies between spectroscopic and computational data be reconciled?
- Resolution Workflow :
- Error Analysis : Quantify titration errors (e.g., ±13.6% in acetic acid assays due to pipetting inaccuracies) and propagate uncertainties in NMR integration .
- DFT Benchmarking : Compare calculated -NMR chemical shifts with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
- Multi-Technique Validation : Cross-validate using X-ray (absolute configuration), IR (functional groups), and elemental analysis (C/H/N ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
